molecular formula C18H22O3 B4537226 2-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B4537226
M. Wt: 286.4 g/mol
InChI Key: GIFGYPCZSZEUIC-UHFFFAOYSA-N
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Description

"2-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one" is a compound of interest in organic chemistry due to its structure and potential applications. It belongs to the class of benzo[c]chromen-6-ones, a group of compounds known for their diverse chemical and physical properties.

Synthesis Analysis

  • Metal-Free One-Pot Synthesis : Zhang et al. (2016) describe a simple and versatile synthesis of benzo[c]chromen-6-ones, using a tandem photo-thermal-photo reaction sequence, starting from 3,4-dichlorocoumarins and a 1,3-butadiene. This method avoids metal catalysts or peroxide promoters, yielding products in 70-80% efficiency (Zhang et al., 2016).
  • Microwave-Assisted Synthesis : Dao et al. (2018) achieved cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates using microwave irradiation, yielding 6H-benzo[c]chromen-6-ones and their tetrahydro analogues in 50-72% yields (Dao et al., 2018).

Molecular Structure Analysis

  • Fluorescence and Metal Interaction Properties : Gülcan et al. (2021) investigated the fluorescent and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, showing its unique fluorescence enhancement in the presence of metals (Gülcan et al., 2021).

Chemical Reactions and Properties

  • Oxidant-Free Synthesis : Vachan et al. (2019) developed an oxidant-free synthesis of 7-amino-6H-benzo[c]chromen-6-ones, a significant advancement in the green chemistry field (Vachan et al., 2019).
  • Cholinesterase Inhibitors : Gulcan et al. (2014) synthesized 6H-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors, important for Alzheimer's Disease research (Gulcan et al., 2014).

Physical Properties Analysis

  • Crystal Structure : Da Silva et al. (2007) studied the crystal structures of related compounds, elucidating the nature of their physical state and interactions (Da Silva et al., 2007).

Chemical Properties Analysis

  • Electronic Structure and NLO Analysis : Halim and Ibrahim (2017) conducted DFT calculations, electronic structure, and NLO analysis on novel benzo[h]chromeno derivatives, providing insights into the electronic properties of these compounds (Halim & Ibrahim, 2017).

Scientific Research Applications

Fluorescence and Metal Interaction Properties

The exploration of fluorescence probes for metal detection highlights significant progress in analytical and environmental chemistry. Research by Gülcan et al. (2021) delves into the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives. The study discovered that certain derivatives, including the subject compound, exhibit fluorescence enhancement in the presence of metals, suggesting their potential as selective sensors for metal ions in various environmental and analytical applications Gülcan et al., 2021.

Organic Synthesis and Cyclization Techniques

The microwave-assisted cyclization of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, including derivatives of benzo[c]chromen-6-one, highlights an efficient synthesis approach for creating 6H-benzo[c]chromen-6-ones and their analogues. This method, presented by Dao et al. (2018), showcases the compound's relevance in facilitating novel synthetic routes under mild conditions, resulting in substantial yields and demonstrating its utility in organic synthesis Dao et al., 2018.

Electrocatalysis and Sensor Development

The study of benzofuran derivatives in electrocatalysis by Mazloum‐Ardakani and Khoshroo (2013) presents an innovative approach to detecting nanomolar concentrations of hydrazine using a modified electrode-based sensor. Although not directly related to the exact chemical structure , this research underscores the broader application potential of structurally related compounds in developing high-sensitivity sensors for environmental monitoring and analytical chemistry Mazloum‐Ardakani & Khoshroo, 2013.

Synthesis of Aza-/Oxa-Naphthalen-8-ones

The synthesis of tetracyclic aza-/oxa-naphthalen-8-ones through condensation reactions involving 3-bromo-4-methyl benzo[h]-chromen-2-one further demonstrates the versatility of benzo[c]chromen-6-one derivatives in creating complex heterocyclic structures. This process, detailed by Soman and Thaker (2013), not only expands the chemical repertoire of naphthalen-8-one derivatives but also opens up new avenues for the synthesis of compounds with potential pharmacological activities Soman & Thaker, 2013.

properties

IUPAC Name

2-butoxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-4-9-20-16-11-15-13-7-5-6-8-14(13)18(19)21-17(15)10-12(16)2/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFGYPCZSZEUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1C)OC(=O)C3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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